

Application Notes and Protocols: 1-Nitro-3-(trichloromethoxy)benzene

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Compound of Interest

Compound Name: 1-Nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402151

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This document provides a summary of the known reaction conditions for the synthesis and potential applications of **1-Nitro-3-(trichloromethoxy)benzene** (CAS No. 709-58-0). Due to the limited publicly available information on this specific compound, this document also includes information on analogous compounds and general reaction classes to provide a broader context for its potential reactivity and use.

Chemical Properties and Identifiers

Property	Value	Source
IUPAC Name	1-nitro-3-(trichloromethyl)benzene	[1]
Synonyms	3-nitrobenzotrichloride	[1]
CAS Number	709-58-0	[1][2]
Molecular Formula	C ₇ H ₄ Cl ₃ NO ₂	[1][2]
Molecular Weight	240.47 g/mol	
Computed XLogP3	3.4	[1]

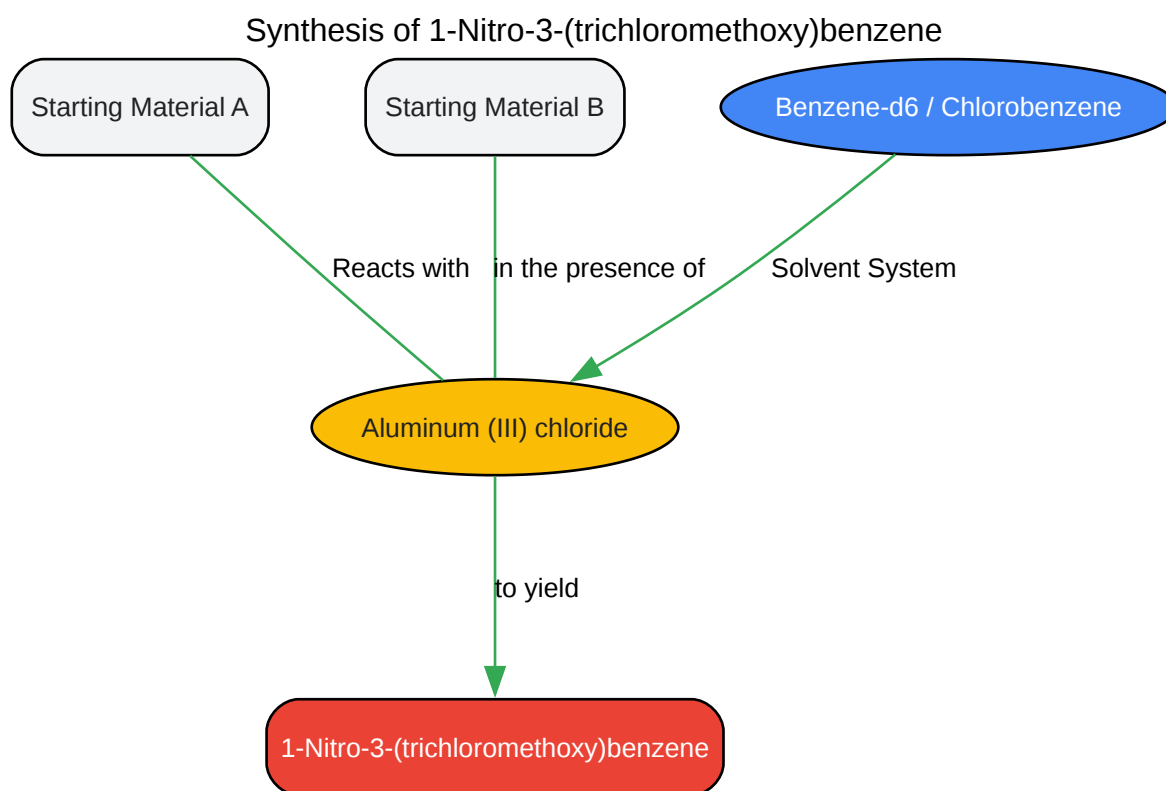
Synthesis Protocols

Currently, one specific method for the synthesis of **1-Nitro-3-(trichloromethoxy)benzene** has been documented in the scientific literature. Additionally, a general method for the nitration of benzotrichlorides has been described in the patent literature, which could be adapted for this compound.

Protocol 1: Synthesis via Friedel-Crafts-type Reaction

This protocol is based on the work of Goh, et al. and describes the synthesis of **1-Nitro-3-(trichloromethoxy)benzene** with a reported yield of 58%.

Reaction Scheme:



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A possible synthetic route for **1-Nitro-3-(trichloromethoxy)benzene**.

Experimental Details:

Parameter	Value
Catalyst	Aluminum (III) chloride
Solvent	Benzene-d6; Chlorobenzene
Temperature	80 °C
Reaction Time	90 hours
Yield	58%

Detailed Protocol:

To be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

- To a solution of the starting materials in a mixture of benzene-d6 and chlorobenzene, add aluminum (III) chloride.
- Heat the reaction mixture to 80°C.
- Maintain the temperature and stir the reaction for 90 hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by carefully adding it to ice-water.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo.

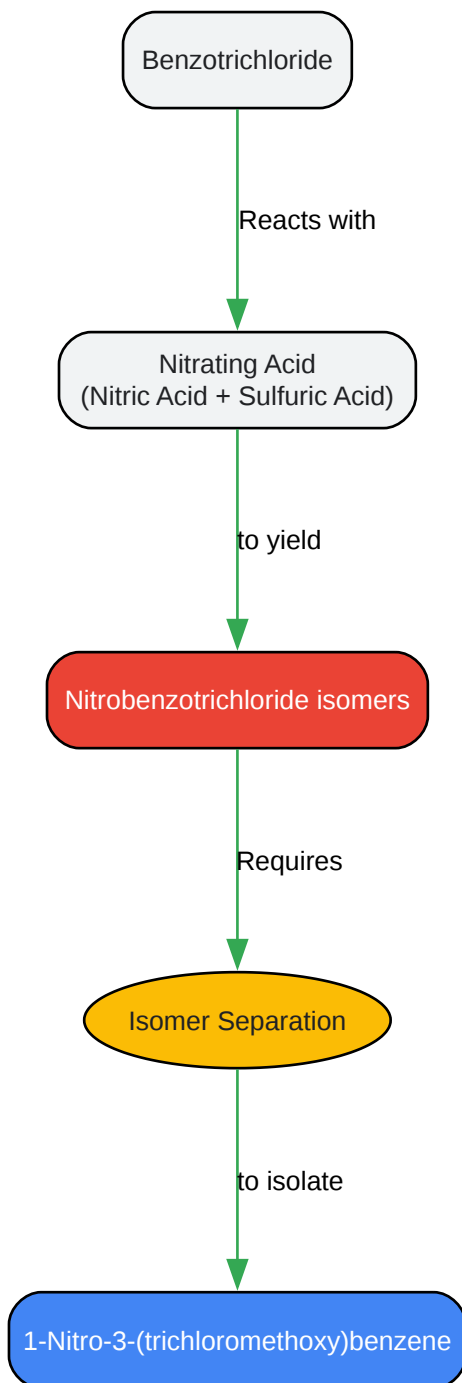
- Purify the crude product using column chromatography on silica gel to obtain pure **1-Nitro-3-(trichloromethoxy)benzene**.

Protocol 2: Synthesis by Nitration of Benzotrichloride (General Method)

This protocol is a general procedure based on a patent for the manufacture of nitrobenzotrichlorides and may require optimization for the specific synthesis of the 3-nitro isomer.^[3]

Reaction Scheme:

Nitration of Benzotrichloride



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A general pathway for the synthesis of nitrobenzotrichlorides.

Experimental Details:

Parameter	General Conditions
Nitrating Agent	Mixture of nitric acid and sulfuric acid
Water Content	5-15% by weight of sulfuric acid
Temperature	Controlled, specific range not provided
Addition	Benzotrichloride added to acid or vice versa

Detailed Protocol (General Guidance):

To be performed by qualified personnel in a fume hood with appropriate personal protective equipment.

- Prepare the nitrating acid by carefully adding nitric acid to sulfuric acid while cooling in an ice bath. The water content of the final mixture should be between 5-15% by weight of the sulfuric acid.^[3]
- In a separate reaction vessel, place the benzotrichloride.
- Slowly add the nitrating acid to the benzotrichloride with vigorous stirring, while maintaining a controlled temperature (cooling may be necessary). Alternatively, the benzotrichloride can be added to the nitrating acid.^[3]
- After the addition is complete, continue to stir the mixture for a specified time to ensure the reaction goes to completion.
- Monitor the reaction by a suitable analytical method.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.
- Dry the organic layer over an anhydrous drying agent.

- Remove the solvent under reduced pressure.
- The resulting mixture of nitrobenzotrichloride isomers will require separation, likely through fractional distillation or column chromatography, to isolate the desired **1-nitro-3-(trichloromethoxy)benzene**.

Potential Applications

Based on the patent literature for the class of nitrobenzotrichlorides, a primary application of **1-Nitro-3-(trichloromethoxy)benzene** is as an intermediate in the synthesis of dyestuffs.[3] The trichloromethoxy group can be hydrolyzed to a carboxylic acid chloride, which can then be reacted with amino groups on dye molecules to form stable amide bonds.[3]

Biological Activity

There is currently no available information in the searched scientific literature to suggest that **1-Nitro-3-(trichloromethoxy)benzene** is involved in any biological signaling pathways or has direct applications in drug development. Its utility appears to be as a chemical intermediate in organic synthesis.

Safety Information

Detailed toxicological data for **1-Nitro-3-(trichloromethoxy)benzene** is not readily available. As with all nitroaromatic and chlorinated compounds, it should be handled with care, assuming it is toxic and an irritant. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are based on limited available literature and may require optimization. All chemical reactions should be carried out by trained professionals with appropriate safety precautions in place.

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References

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- 2. 1-Nitro-3-(trichloromethyl)benzene | 709-58-0 | AAA70958 [biosynth.com]
- 3. US3182091A - Nitrobenzotrichlorides and process for their manufacture - Google Patents [patents.google.com]
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